molecular formula C12H15N5 B1383781 1-Butyl-3-methylimidazolium tricyanomethanide CAS No. 878027-73-7

1-Butyl-3-methylimidazolium tricyanomethanide

Cat. No.: B1383781
CAS No.: 878027-73-7
M. Wt: 229.28 g/mol
InChI Key: YUDSETQBLNHGHF-UHFFFAOYSA-N
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Description

1-Butyl-3-methylimidazolium tricyanomethanide is a chemical compound with the molecular formula C12H15N5 . It has a molecular weight of 229.28 . The compound is characterized by its purity, which is typically around 98% .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves various conformations . More detailed structural analysis would require advanced techniques such as X-ray diffraction .


Physical and Chemical Properties Analysis

This compound has several physical and chemical properties. It has a density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, and molar volume . It also has a number of H bond acceptors, H bond donors, freely rotating bonds, and Rule of 5 violations .

Scientific Research Applications

Vapor-Liquid Equilibria Studies

1-Butyl-3-methylimidazolium tricyanomethanide has been studied for its role in vapor-liquid equilibria (VLE) with water and ethanol. Research indicates that this compound, along with other imidazolium ionic liquids, can significantly interact with solvents like water and ethanol. This interaction is influenced by the number of cyano groups in the ionic liquid's anion, impacting its ability to establish hydrogen bonds with the solvents (Khan et al., 2015).

Thermodynamic Properties

The thermodynamic properties of this compound have been extensively studied. For example, the vaporization enthalpies and formation enthalpies of this ionic liquid have been determined. These properties are crucial for understanding the compound's behavior under various temperature and pressure conditions, which is important for industrial applications (Emel’yanenko et al., 2011).

Enhanced CO2 Capture

This compound has shown significant potential in enhancing CO2 capture, especially when used in binary mixtures with water. The presence of water can markedly increase both the solubility and diffusivity of CO2 in these systems, making this compound a promising candidate for CO2 separation applications (Romanos et al., 2013).

Liquid-Liquid Extraction Performance

Studies have also explored the use of this ionic liquid in the liquid-liquid extraction of various compounds, such as toluene from heptane. Its low viscosity and aromatic character make it an effective solvent for such separations (Larriba et al., 2013).

High-Pressure Density and Modeling

The high-pressure density data of this compound has been reported, highlighting its robustness for separation purposes due to its low viscosity and high thermal stability. This data is crucial for developing models for process simulation in various industrial applications (Navarro et al., 2020).

Safety and Hazards

This compound should be handled with care to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Personal protective equipment, including chemical impermeable gloves, should be worn when handling this compound .

Future Directions

The future directions for the study and application of 1-Butyl-3-methylimidazolium tricyanomethanide and similar compounds are promising. They have potential applications in areas such as chemical synthesis, catalysis, and electrochemistry due to their unique properties .

Mechanism of Action

Target of Action

1-Butyl-3-methylimidazolium tricyanomethanide is primarily used as a precursor for porous carbons . The compound’s primary targets are the carbonaceous matter (IL-C) that it yields upon carbonization . The IL-C has a unique combination of high nitrogen content and low oxygen content, which is crucial in the formation of activated carbons .

Mode of Action

The compound interacts with its targets through a process of carbonization . This process yields carbonaceous matter (IL-C) with a high nitrogen content and low oxygen content . The activation of the IL-derived carbonaceous matter (IL-C) with KOH generates activated carbons with a mix of microporosity and mesoporosity .

Biochemical Pathways

The compound affects the formation of porous carbons. The presence of nitrogen in the IL-C acts as a porogen, favoring the generation of carbons with high mesoporosity and high surface area . Conversely, a low O/C ratio favors the formation of microporous carbons with high packing density .

Result of Action

The result of the compound’s action is the formation of activated carbons with ultra-high surface area and relatively high packing density . These carbons have porosity and packing density suited for optimizing both the gravimetric and volumetric uptake of methane .

Action Environment

The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the storage of methane, a potential application of the activated carbons derived from the compound, may be achieved in porous solids . .

Properties

IUPAC Name

1-butyl-3-methylimidazol-3-ium;2,2-dicyanoethenylideneazanide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15N2.C4N3/c1-3-4-5-10-7-6-9(2)8-10;5-1-4(2-6)3-7/h6-8H,3-5H2,1-2H3;/q+1;-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUDSETQBLNHGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C=C[N+](=C1)C.C(=C(C#N)C#N)=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

878027-73-7
Record name 1-Butyl-3-methylimidazolium Tricyanomethanide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Butyl-3-methylimidazolium tricyanomethanide
Reactant of Route 2
1-Butyl-3-methylimidazolium tricyanomethanide
Reactant of Route 3
1-Butyl-3-methylimidazolium tricyanomethanide

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